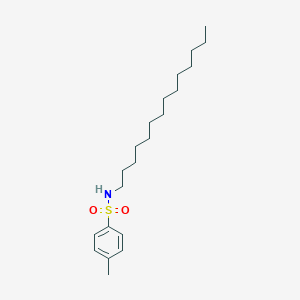
N-Tetradecyl-p-toluenesulphonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Tetradecyl-p-toluenesulphonamide, commonly known as TTSA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. TTSA is a surfactant, which means it has the ability to reduce the surface tension of liquids, making it useful in a variety of applications.
Wirkmechanismus
TTSA acts as a surfactant, reducing the surface tension of liquids. This property allows it to interact with cell membranes, increasing their permeability and facilitating the uptake of drugs and other molecules. TTSA has also been shown to disrupt the structure of lipid bilayers, which can lead to cell death.
Biochemical and Physiological Effects:
TTSA has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that TTSA can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory effects and can reduce the production of reactive oxygen species, which are implicated in a range of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
TTSA has several advantages for use in lab experiments. It is a relatively low-cost and easy-to-use surfactant that can be used in a variety of applications. However, TTSA can be toxic at high concentrations, and its effects on cell membranes can be unpredictable. Careful dosing and monitoring are required to ensure accurate and reproducible results.
Zukünftige Richtungen
There are several potential future directions for research on TTSA. One area of interest is in the development of new drug delivery systems. TTSA has been shown to improve the solubility and bioavailability of poorly soluble drugs, making it a promising candidate for use in novel drug formulations. Additionally, TTSA has been shown to have anti-cancer properties, and further research is needed to explore its potential as a cancer therapy. Finally, TTSA's ability to reduce inflammation and oxidative stress makes it a potentially useful compound in the treatment of a range of diseases, including neurodegenerative disorders and cardiovascular disease.
Conclusion:
In conclusion, N-Tetradecyl-p-toluenesulphonamide, or TTSA, is a versatile surfactant with a range of potential applications in scientific research. Its unique properties make it a promising candidate for use in drug delivery systems, and its anti-cancer and anti-inflammatory effects make it a potentially useful compound in the treatment of a range of diseases. However, careful dosing and monitoring are required to ensure accurate and reproducible results in lab experiments. Further research is needed to explore the full potential of this compound.
Synthesemethoden
TTSA can be synthesized in several ways, including the reaction of p-toluenesulfonyl chloride with tetradecylamine in the presence of a base such as triethylamine. Another method involves the reaction of p-toluenesulfonyl chloride with tetradecanol in the presence of a base and then converting the resulting product to TTSA using tetradecylamine.
Wissenschaftliche Forschungsanwendungen
TTSA has been widely researched for its potential applications in various fields. One of the most promising areas of research is in the development of new drug delivery systems. TTSA has been shown to improve the solubility and bioavailability of poorly soluble drugs, making them more effective. It has also been used as a surfactant in the formulation of nanoparticles for targeted drug delivery.
Eigenschaften
CAS-Nummer |
1243-66-9 |
|---|---|
Produktname |
N-Tetradecyl-p-toluenesulphonamide |
Molekularformel |
C21H37NO2S |
Molekulargewicht |
367.6 g/mol |
IUPAC-Name |
4-methyl-N-tetradecylbenzenesulfonamide |
InChI |
InChI=1S/C21H37NO2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-19-22-25(23,24)21-17-15-20(2)16-18-21/h15-18,22H,3-14,19H2,1-2H3 |
InChI-Schlüssel |
IRHWJIHROCGHDY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C |
Kanonische SMILES |
CCCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C |
Andere CAS-Nummern |
1243-66-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





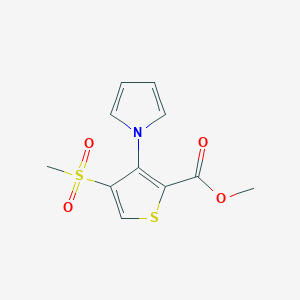

![4-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-DE]pteridine](/img/structure/B71910.png)
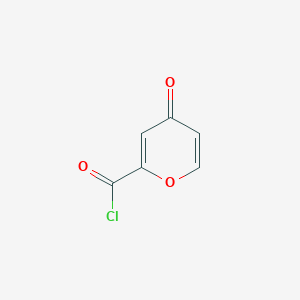
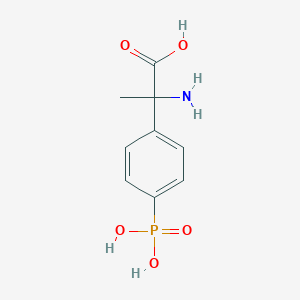


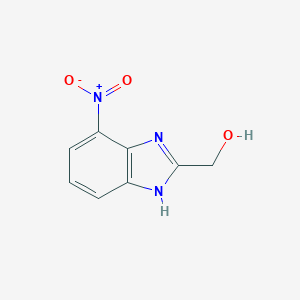
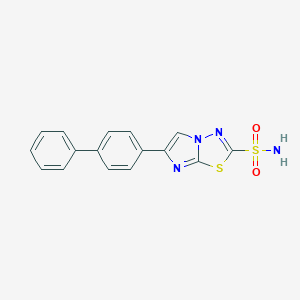
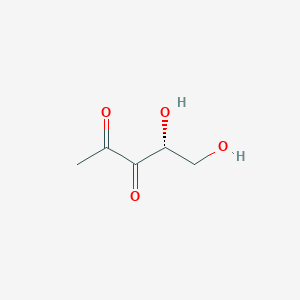
![cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)](/img/structure/B71925.png)
